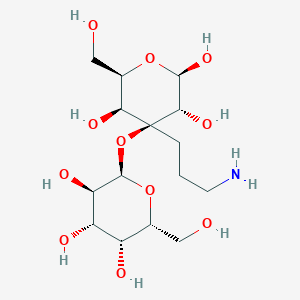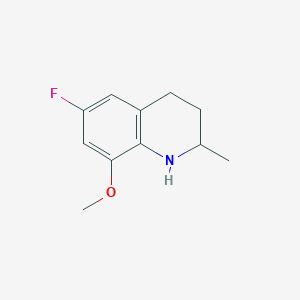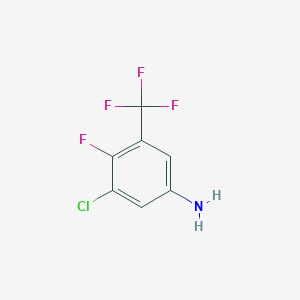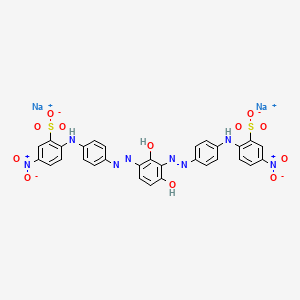
Brun acide 354
Vue d'ensemble
Description
Acid Brown 354, also known as C.I. 20177, is an acid complex dye . It is used for dyeing wool and nylon, and for printing . The dye produces a red light brown color .
Synthesis Analysis
Acid Brown 354 is synthesized using resorcinol, 2-chloro-5-nitrobenzene sulfonic acid, and p-aminoacetanilide as raw materials . First, 2-chloro-5-nitrobenzene sulfonic acid and p-aminoacetanilide are condensed and hydrolyzed to obtain the intermediate 4-nitro-4’-aminodiphenylamine-2-sulfonic acid . The product is obtained by coupling 2mol of the intermediate with 1mol of resorcinol . The finished product is salted out, filtered, dried, and crushed .
Molecular Structure Analysis
The molecular formula of Acid Brown 354 is C30H20N8Na2O12S2 . Its molecular weight is 794.63600 .
Chemical Reactions Analysis
Acid Brown 354 has been studied for its adsorption properties . Aminized cellulose acetate nanofibers (ACA) were used to adsorb Acid Brown 354 from aqueous solutions . The adsorption process was found to be governed by pseudo-second-order kinetics, indicating that the process is chemical .
Applications De Recherche Scientifique
Traitement des eaux usées
Le Brun acide 354 est utilisé dans l’étude des procédés de traitement des eaux usées. Des chercheurs ont étudié l’utilisation de nanofibres d’acétate de cellulose aminées pour l’adsorption et l’élimination du this compound des solutions aqueuses . L’efficacité de ce procédé est influencée par des facteurs tels que la dose d’adsorbant, le pH, la température et la concentration initiale du colorant. Les isothermes d’adsorption et la cinétique de ce procédé sont essentiels pour comprendre l’interaction entre le colorant et l’adsorbant, ce qui a des implications pour la conception de systèmes de traitement des eaux usées efficaces.
Industrie textile
Dans l’industrie textile, le this compound est principalement utilisé pour la teinture des tissus de laine et l’impression . Son application s’étend à la teinture du cuir et à l’ombrage de la surface du papier. Les propriétés du colorant le rendent adapté à la création de couleurs durables et vibrantes sur divers substrats, ce qui est essentiel pour les produits textiles qui nécessitent une grande solidité des couleurs et un attrait esthétique.
Science de l’environnement
L’impact environnemental des colorants comme le this compound est un domaine de recherche important. Les études se concentrent sur l’élimination de ces colorants des eaux usées, car ils représentent un risque pour la vie aquatique et l’environnement en raison de leur nature toxique et cancérigène . Il est essentiel de comprendre les mécanismes d’élimination des colorants et de développer de nouveaux matériaux à cette fin afin de réduire l’empreinte environnementale des procédés industriels.
Industrie alimentaire
Bien que le this compound lui-même ne soit peut-être pas directement utilisé dans l’industrie alimentaire, les méthodologies développées pour son adsorption et son élimination des eaux usées peuvent être adaptées à l’industrie alimentaire, où l’élimination des colorants synthétiques est une préoccupation pour la sécurité alimentaire . Les principes de l’adsorption des colorants peuvent contribuer au développement de méthodes de transformation des aliments plus sûres et plus durables.
Cosmétiques
Le this compound et des colorants similaires trouvent des applications dans l’industrie cosmétique, où ils sont utilisés pour la coloration des produits . La sécurité et la stabilité de ces colorants sont primordiales, car ils entrent en contact direct avec la peau. La recherche sur les propriétés du this compound peut conduire au développement d’alternatives plus sûres et plus naturelles pour la pigmentation cosmétique.
Tannerie
Le this compound est pertinent dans le contexte de la tannerie, où les colorants et les pigments jouent un rôle dans l’apparence finale des articles en cuir . L’application du this compound dans la tannerie peut être explorée pour améliorer la richesse et l’uniformité de la couleur des produits en cuir tannés.
Production de pigments
Dans la production de pigments, les propriétés du this compound sont étudiées pour améliorer la qualité et les méthodes d’application des pigments . La recherche dans ce domaine peut conduire à des progrès dans la production de pigments plus respectueux de l’environnement et ayant des activités biologiques améliorées, telles que des propriétés antioxydantes et anticancéreuses.
Mécanisme D'action
Target of Action
Acid Brown 354 is primarily targeted for the removal of wastewater contaminants. It is particularly effective in adsorbing dyes, which are common pollutants in industrial wastewater . These dyes can be toxic, carcinogenic, and cause skin and eye irritation . The primary target of Acid Brown 354 is therefore the reduction of these harmful substances in wastewater to improve water quality and safety .
Mode of Action
The mode of action of Acid Brown 354 involves adsorption, a process where certain molecules are attracted to and accumulate on the surface of a material . In this case, Acid Brown 354 is adsorbed onto aminized cellulose acetate nanofibers . The bond between the dye and the adsorbent is strong, as indicated by the Freundlich model of adsorption isotherm with a correlation coefficient of 0.988 . This strong bond ensures the effective removal of the dye from the aqueous solution .
Biochemical Pathways
The dye molecules are attracted to and accumulate on the surface of the adsorbent, without any biochemical reactions or transformations .
Result of Action
The result of the action of Acid Brown 354 is the effective removal of dye from aqueous solutions. The removal efficiency of the dye declines by increasing the values of all parameters, including adsorbent dosage, pH, temperature, and initial concentration of dye . Maximum removal of dye is achieved in the presence of 0.1 g adsorbent, a pH of 2, and 10 mg/L of initial dye concentration at a temperature of 25 °C .
Action Environment
The action of Acid Brown 354 is influenced by several environmental factors. The pH, temperature, and initial concentration of dye all affect the adsorption capacity of Acid Brown 354 . The optimal conditions for maximum dye removal are a pH of 2, a temperature of 25 °C, and an initial dye concentration of 10 mg/L . These conditions suggest that Acid Brown 354 is most effective in acidic environments and at moderate temperatures .
Orientations Futures
Future research on Acid Brown 354 may focus on improving its synthesis process, exploring its potential applications, and studying its environmental impact. For instance, one study investigated the removal of Acid Brown 354 from wastewater using aminized cellulose acetate nanofibers . This represents a potential future direction for research on this dye.
Propriétés
IUPAC Name |
disodium;2-[4-[[2,4-dihydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N8O12S2.2Na/c39-26-14-13-25(35-33-19-5-1-17(2-6-19)31-23-11-9-21(37(41)42)15-27(23)51(45,46)47)30(40)29(26)36-34-20-7-3-18(4-8-20)32-24-12-10-22(38(43)44)16-28(24)52(48,49)50;;/h1-16,31-32,39-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVPMHHWPSYINH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C(=C(C=C3)O)N=NC4=CC=C(C=C4)NC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N8Na2O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025977 | |
| Record name | C.I. Acid Brown 354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71799-43-4 | |
| Record name | Disodium 2,2'-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitrobenzenesulphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Acid Brown 354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 2,2'-[(2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino)]bis(5-nitrobenzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(benzylsulfonyl)methyl]benzoate](/img/structure/B1490461.png)


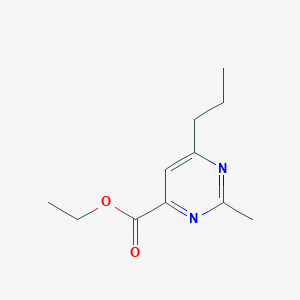
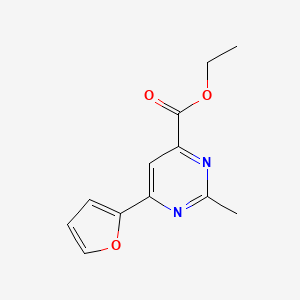


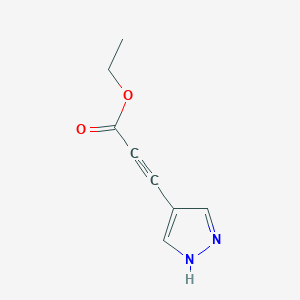
![5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1490476.png)
